

Technical Guide: 2-[2-(4-Fluorophenyl)ethoxy]adenosine (FPEA)

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 2-[2-(4-Fluorophenyl)ethoxy]adenosine
CAS No.: 131865-85-5
Cat. No.: B1147182

[Get Quote](#)

Discovery, Synthesis, and Pharmacological Application

Executive Summary

Compound: 2-[2-(4-Fluorophenyl)ethoxy]adenosine (FPEA) CAS: 131865-85-5 Molecular Formula:

Molecular Weight: 405.38 g/mol Class: Selective Adenosine

Receptor Agonist Primary Application: Pharmacological probe for differentiating

vs.

receptor subtypes; precursor scaffold for

F-PET radiotracers.

FPEA represents a pivotal structural evolution in adenosine receptor ligands. Unlike early-generation ligands that relied on

-substitutions (favoring

selectivity), FPEA utilizes the 2-position ether linkage to achieve high affinity and selectivity for the

receptor. This guide outlines the specific synthetic pathways and validation protocols required to produce high-purity FPEA.

Discovery & Structure-Activity Relationship (SAR)

The discovery of FPEA emerged from the need to overcome the limitations of

-substituted adenosine derivatives (e.g., CPA, CHA), which are predominantly

-selective.

2.1 The Selectivity Shift

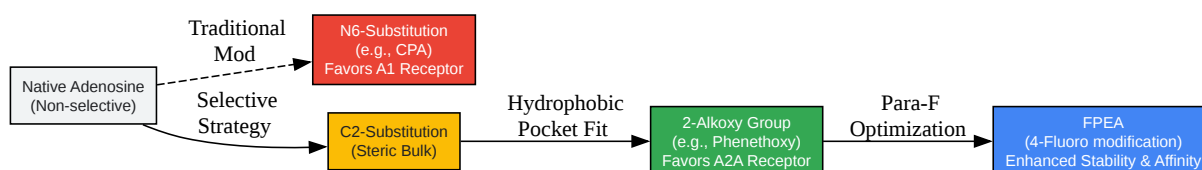
Research demonstrated that the adenosine

receptor contains a specific hydrophobic pocket capable of accommodating bulky substituents at the C-2 position of the purine ring.

- C-2 Substitution: Introduction of alkoxy or amino groups at C-2 creates steric hindrance that disfavors binding to the receptor while enhancing hydrophobic interactions within the binding cleft.
- The Fluorine Effect: The addition of a para-fluoro group on the phenyl ring serves two purposes:
 - Metabolic Stability: Blocks para-hydroxylation by cytochrome P450 enzymes.
 - Electronic Modulation: The electron-withdrawing nature of fluorine modulates the acidity of the phenyl ring, influencing -stacking interactions within the receptor.

2.2 SAR Logic Diagram

The following diagram illustrates the logical progression from native adenosine to the selective FPEA ligand.



[Click to download full resolution via product page](#)

Figure 1: Structural evolution of Adenosine Receptor Ligands leading to FPEA.

Chemical Synthesis Protocols

The synthesis of FPEA is achieved via a Nucleophilic Aromatic Substitution (

) on a 2-haloadenosine precursor. The most robust route utilizes 2-chloroadenosine due to its commercial availability and balance of reactivity vs. stability.

3.1 Retrosynthetic Analysis

- Disconnection: Ether linkage at C-2.
- Synthons: 2-Chloroadenosine (Electrophile) + 2-(4-Fluorophenyl)ethanol (Nucleophile).

3.2 Experimental Protocol (Step-by-Step)

Reagents:

- Starting Material: 2-Chloroadenosine (1.0 eq)
- Nucleophile: 2-(4-Fluorophenyl)ethanol (3.0 - 5.0 eq)
- Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (3.0 eq)
- Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

- Atmosphere: Argon or Nitrogen (Inert)

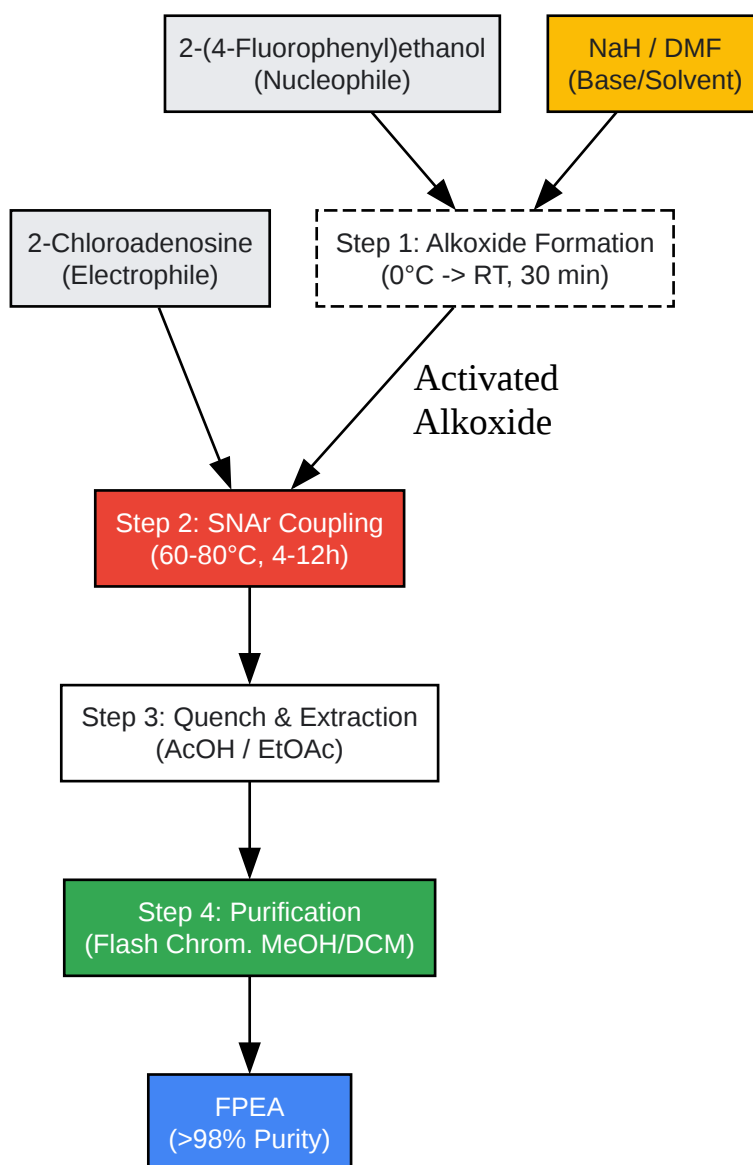
Procedure:

- Alkoxide Formation:
 - In a flame-dried round-bottom flask under argon, dissolve 2-(4-fluorophenyl)ethanol (5 eq) in anhydrous DMF (10 mL/mmol).
 - Cool the solution to 0°C in an ice bath.
 - Add NaH (3 eq) portion-wise over 15 minutes. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature (RT) for 30 minutes to ensure complete deprotonation. Evolution of gas will be observed.
- Coupling Reaction ():
 - Add 2-chloroadenosine (1 eq) directly to the alkoxide solution.
 - Heat the reaction mixture to 60–80°C.
 - Monitor reaction progress via TLC (:MeOH, 9:1) or HPLC.[1][2] Reaction typically requires 4–12 hours.
 - Note: The 2-position is less electrophilic than the 6-position; however, since the 6-position is already substituted with an amine (), the 2-chloro group is the primary leaving group under these conditions.
- Work-up:
 - Cool the mixture to RT.
 - Quench excess base carefully with glacial acetic acid or saturated

solution.

- Remove DMF under reduced pressure (high vacuum).
- Resuspend the residue in water and extract with Ethyl Acetate (3x). Alternatively, if the product precipitates, filter and wash with water.
- Purification:
 - Purify the crude residue via flash column chromatography on silica gel.
 - Eluent: Gradient of 2%
10% Methanol in Dichloromethane (DCM).
 - Recrystallization: Final purification can be achieved by recrystallization from Ethanol/Water.

3.3 Synthesis Workflow Diagram



[Click to download full resolution via product page](#)

Figure 2: Synthetic workflow for the production of FPEA via nucleophilic aromatic substitution.

Analytical Validation

To ensure the integrity of the synthesized ligand, the following analytical criteria must be met.

Parameter	Method	Expected Result / Specification
Identity	-NMR (DMSO-)	~7.3 (m, phenyl), 6.0 (d, anomeric H), 4.5 (t,), 3.0 (t,)
Identity	-NMR	Single peak at ~ -116 ppm (relative to)
Purity	HPLC (UV @ 254nm)	area under curve
Mass	HRMS (ESI+)	(calc)
Melting Point	Capillary Method	(typical for solvates may vary)

Pharmacological Profile & Applications[4][5][6][7]

5.1 Binding Affinity

FPEA exhibits high affinity for the

receptor with significant selectivity over

.

- (

):

nM (Species dependent)

- Selectivity (

):

-fold

5.2 Functional Assays

In cAMP accumulation assays (e.g., CHO cells expressing human

), FPEA acts as a full agonist, stimulating adenylate cyclase activity.

5.3 Application in Drug Development

- Reference Standard: Used to define the "agonist window" in high-throughput screening campaigns.

- PET Precursor: The fluorinated moiety allows for the development of

-labeled analogs.^{[1][3][4][5]} For PET synthesis, the precursor would typically be the corresponding tosylate or mesylate of the phenethyl alcohol, which is then fluorinated with

before coupling to the adenosine core (or fluorinating a pre-coupled tosylate precursor).

References

- Hutchison, A. J., et al. (1990). "2-(Arylalkylamino)adenosin-5'-uronamides: A New Class of Highly Selective Adenosine A2 Receptor Ligands." *Journal of Medicinal Chemistry*, 33(7), 1919–1924. (Foundational chemistry for 2-substituted adenosines). [Link](#)
- Cristalli, G., et al. (2003). "Adenosine A2A Receptor Agonists: A Potential New Class of Drugs for the Treatment of Heart Failure." *Chemical Reviews*, 103, 1947-1996. (Review of synthesis and SAR). [Link](#)
- Klotz, K. N., et al. (1998). "2-Substituted-N-ethylcarboxamidoadenosine derivatives as high-affinity agonists at human A3 adenosine receptors." *Naunyn-Schmiedeberg's Archives of Pharmacology*, 357, 1–9. (Methodology for nucleophilic substitution on 2-chloroadenosine). [Link](#)
- PubChem Compound Summary. "2-Chloroadenosine." National Center for Biotechnology Information. (Precursor Data). [Link](#)
- Toronto Research Chemicals. "**2-[2-(4-Fluorophenyl)ethoxy]adenosine** Data Sheet." (Confirmation of commercial availability and CAS). [Link](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Development of 18F-Labeled Radiotracers for PET Imaging of the Adenosine A2A Receptor: Synthesis, Radiolabeling and Preliminary Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [18F]FE@SUPPY: a suitable PET tracer for the adenosine A3 receptor? An in vivo study in rodents - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 3. Synthesis and Biological Evaluation of a Novel 18F-Labeled Radiotracer for PET Imaging of the Adenosine A2A Receptor | MDPI [[mdpi.com](https://www.mdpi.com)]
- 4. Synthesis and Biological Evaluation of a Novel 18F-Labeled Radiotracer for PET Imaging of the Adenosine A2A Receptor - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 5. [mdpi.com](https://www.mdpi.com) [[mdpi.com](https://www.mdpi.com)]
- To cite this document: BenchChem. [Technical Guide: 2-[2-(4-Fluorophenyl)ethoxy]adenosine (FPEA)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1147182/docs#technical-guide-2-2-4-fluorophenyl-ethoxy-adenosine-fpea>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)